molecular formula C7H4BrF2NO B8768410 4-Amino-3-bromo-2,5-difluorobenzaldehyde CAS No. 112279-63-7

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Cat. No. B8768410
M. Wt: 236.01 g/mol
InChI Key: OGOLSJPCDPNAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-bromo-2,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrF2NO and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-bromo-2,5-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-bromo-2,5-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112279-63-7

Product Name

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

4-amino-3-bromo-2,5-difluorobenzaldehyde

InChI

InChI=1S/C7H4BrF2NO/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H,11H2

InChI Key

OGOLSJPCDPNAAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)N)Br)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-bromo-2,5-difluoro-benzonitrile (7 g, 30 mmol) in 95-97% formic acid (40 mL) was added Raney nickel (7 g, previously washed with water and methanol). The reaction mixture was heated to 75-85° C. for 2 h. The reaction was then cooled to room temperature and filtered through Celite, washing with dichloromethane and water. The dichloromethane layer was washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated to afford 5 g (71%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 10.15 (s, 1H), 7.41-7.49 (m, 1H), 4.9 (br. s, 2H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
71%

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